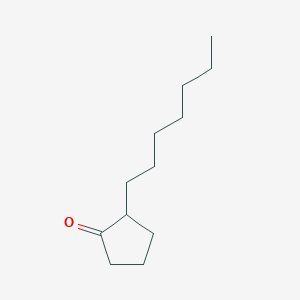
2-庚基环戊酮
科学研究应用
氯化汞酚具有多种科学研究应用,包括:
抗菌剂: 它已用作术前皮肤制备和手术洗手液中的抗菌剂.
癌症研究: 研究表明,氯化汞酚在甲状腺癌细胞中表现出抗增殖活性.
化学合成: 它在各种化学合成过程中用作试剂或中间体.
准备方法
氯化汞酚可以通过苯酚与醋酸汞的反应合成 . 该反应通常涉及以下步骤:
苯酚与醋酸汞反应: 苯酚与醋酸汞反应生成汞酚氧化物。
氯化: 然后对汞酚氧化物进行氯化,生成氯化汞酚。
反应条件通常包括中等温度和使用酒精或苯等溶剂 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对规模和效率进行了优化。
化学反应分析
氯化汞酚会发生几种类型的化学反应,包括:
取代反应: 它可以参与取代反应,其中氯原子被其他官能团取代。
氧化还原反应: 该化合物可以在特定条件下被氧化或还原,尽管这些反应不太常见。
配合物形成: 氯化汞酚可以与各种配体形成配合物,特别是那些含有硫或氮原子的配体。
这些反应中常用的试剂包括卤素、氧化剂和还原剂。 形成的主要产物取决于具体的反应条件和所用试剂 .
作用机制
氯化汞酚的作用机制涉及其与微生物细胞膜的相互作用,导致破坏和细胞死亡。 该化合物的抗菌活性主要是由于其能够与蛋白质中的硫醇基团结合,从而抑制必需的酶促功能 . 在癌症研究中,它的抗增殖作用归因于它干扰细胞信号通路并在癌细胞中诱导凋亡的能力 .
相似化合物的比较
氯化汞酚可以与其他有机汞化合物进行比较,例如:
苯基汞乙酸盐: 结构类似,但具有乙酸基而不是氯基。
氯化汞: 一种更简单的汞化合物,具有两个氯原子,以其高毒性和用作消毒剂而闻名.
苯基汞硝酸盐: 另一种有机汞化合物,用作防腐剂和消毒剂。
属性
IUPAC Name |
2-heptylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHBTZLHITWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044547 | |
| Record name | 2-Heptylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
137-03-1, 71607-27-7 | |
| Record name | 2-Heptylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptylcyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HEPTYLCYCLOPENTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-heptylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Heptylcyclopentanone in chemical synthesis?
A1: 2-Heptylcyclopentanone serves as a valuable starting material in organic synthesis, particularly in the production of δ-dodecalactone. This lactone is a sought-after fragrance compound prized for its sweet, coconut-like aroma. One notable reaction involving 2-Heptylcyclopentanone is the Baeyer–Villiger oxidation. [] This reaction utilizes various catalysts and oxidizing agents to transform the ketone into the desired lactone.
Q2: Are there different catalytic approaches for the Baeyer–Villiger oxidation of 2-Heptylcyclopentanone?
A2: Yes, researchers have explored different catalytic systems to optimize the Baeyer–Villiger oxidation of 2-Heptylcyclopentanone. One approach involves using tin-exchanged bentonite clay alongside aqueous hydrogen peroxide as the oxidant. [] Another method utilizes heteropolyacids, specifically H3PW12O40, as catalysts with aqueous hydrogen peroxide. [] The choice of catalyst and reaction conditions can impact the yield and selectivity of δ-dodecalactone production.
Q3: Beyond δ-dodecalactone, what other reactions or applications involve 2-Heptylcyclopentanone?
A3: While the provided research primarily focuses on the Baeyer–Villiger oxidation to produce δ-dodecalactone, 2-Heptylcyclopentanone can potentially participate in other reactions typical of cyclic ketones. These could include reactions like aldol condensations, Grignard reactions, and reductions. Further research might explore these possibilities and uncover new applications for this compound.
Q4: Does the ring size of cyclic ketones influence their reactivity in the Baeyer–Villiger oxidation?
A4: Yes, the research on Baeyer-Villiger oxidation using heteropolyacids and hydrogen peroxide suggests a significant influence of ring size on the reaction outcome. [] While 2-Heptylcyclopentanone showed good conversion to its corresponding lactone, other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclododecanone yielded primarily acids instead of the desired lactones. This difference highlights the importance of substrate structure on the reaction selectivity.
Q5: Are there any safety concerns associated with 2-Heptylcyclopentanone?
A5: Several resources provide safety assessments for 2-Heptylcyclopentanone, primarily focusing on its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. [, ] Additionally, a fragrance material review is available. [] These resources likely contain information regarding potential irritation, sensitization, and other toxicological data relevant to its safe handling and use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


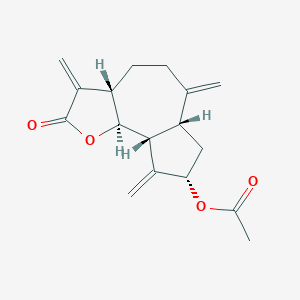




![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)




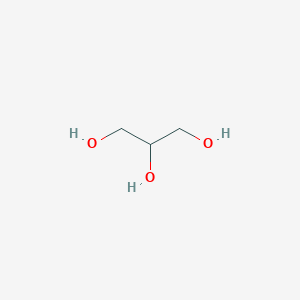
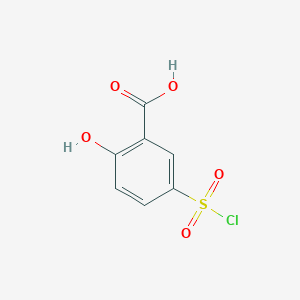
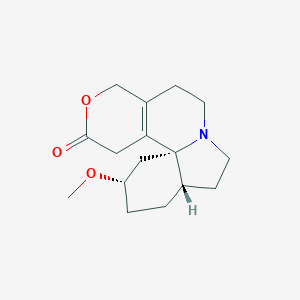
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
